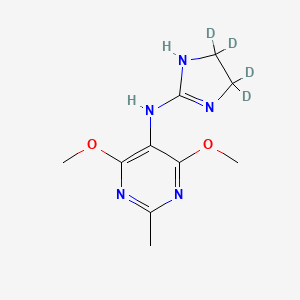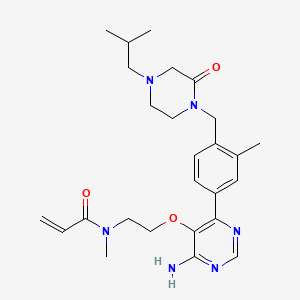
Btk-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Btk-IN-8 is a compound that targets Bruton’s tyrosine kinase, a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells, including B cells and macrophages. Bruton’s tyrosine kinase plays a crucial role in the development and functioning of B cells, making it a significant target for therapeutic interventions in diseases such as B-cell malignancies and autoimmune disorders .
Méthodes De Préparation
The synthesis of Btk-IN-8 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by the introduction of functional groups that enhance its binding affinity and selectivity for Bruton’s tyrosine kinase. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing to achieve high yields and purity .
Analyse Des Réactions Chimiques
Btk-IN-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include acids, bases, solvents, and temperature controls. .
Applications De Recherche Scientifique
Btk-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of Bruton’s tyrosine kinase inhibitors.
Biology: Employed in cellular assays to investigate the role of Bruton’s tyrosine kinase in B-cell development and function.
Medicine: Explored as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and other conditions involving dysregulated B-cell activity.
Industry: Utilized in the development of new drugs targeting Bruton’s tyrosine kinase, as well as in the production of diagnostic tools for detecting Bruton’s tyrosine kinase activity .
Mécanisme D'action
Btk-IN-8 exerts its effects by covalently binding to a cysteine residue at position 481 in the adenosine triphosphate binding site of Bruton’s tyrosine kinase. This irreversible inhibition prevents the kinase from transmitting signals necessary for B-cell activation and proliferation. The molecular targets and pathways involved include the B-cell receptor signaling pathway, Toll-like receptor signaling, and downstream effectors such as phospholipase-Cγ, nuclear factor kappa B, and mitogen-activated protein kinase pathways .
Comparaison Avec Des Composés Similaires
Btk-IN-8 is compared with other Bruton’s tyrosine kinase inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib. While all these compounds target Bruton’s tyrosine kinase, this compound may offer unique advantages in terms of selectivity, potency, and safety profiles. For instance, this compound might exhibit fewer off-target effects or improved pharmacokinetic properties compared to its counterparts .
Similar Compounds
Ibrutinib: A first-generation Bruton’s tyrosine kinase inhibitor with broad clinical applications.
Zanubrutinib: A second-generation inhibitor with improved selectivity and reduced side effects.
Orelabrutinib: Known for its high selectivity and favorable safety profile.
Acalabrutinib: Another second-generation inhibitor with enhanced potency and reduced adverse effects
Propriétés
Formule moléculaire |
C26H36N6O3 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
N-[2-[4-amino-6-[3-methyl-4-[[4-(2-methylpropyl)-2-oxopiperazin-1-yl]methyl]phenyl]pyrimidin-5-yl]oxyethyl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C26H36N6O3/c1-6-22(33)30(5)11-12-35-25-24(28-17-29-26(25)27)20-7-8-21(19(4)13-20)15-32-10-9-31(14-18(2)3)16-23(32)34/h6-8,13,17-18H,1,9-12,14-16H2,2-5H3,(H2,27,28,29) |
Clé InChI |
HGYLDYXQKAISMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=C(C(=NC=N2)N)OCCN(C)C(=O)C=C)CN3CCN(CC3=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


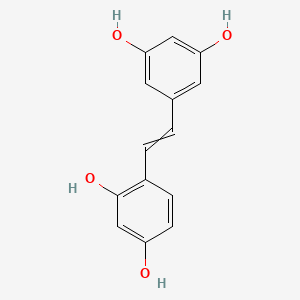
![[D-Leu-4]-OB3](/img/structure/B12427775.png)
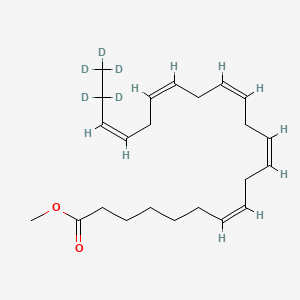
![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)

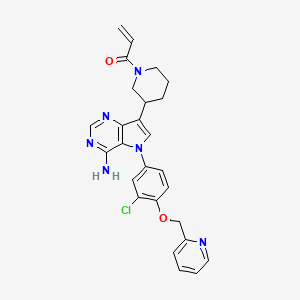
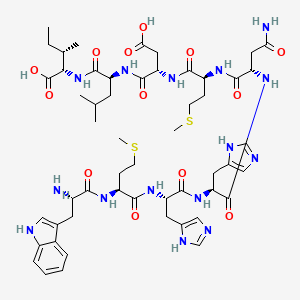
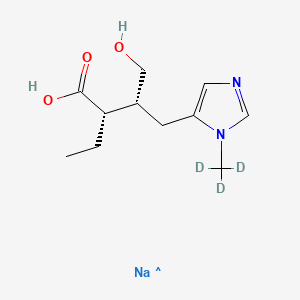

![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)

